N,N'-Bis(chloroacetyl)-p-phenylenediamine (CAS 2653-08-9) is a highly reactive, bifunctional electrophile characterized by a rigid para-phenylene core flanked by two chloroacetamide groups. In procurement and material design, it is primarily selected as a structural spacer and cross-linking agent where strict geometric control and strong intermolecular hydrogen bonding are required [1]. Unlike flexible aliphatic dihalides, this compound imposes a linear, trans-like extended conformation on synthesized derivatives, making it a critical precursor for advanced gemini surfactants, rigid-rod polymers, and supramolecular assemblies. Its dual alpha-chloroamide motifs ensure rapid, high-yielding nucleophilic substitution reactions with amines and thiols, streamlining the synthesis of complex macromolecular architectures.
Rigid aromatic spacer supports high-Tg thermoset network design
Chloroacetyl groups provide thiol-selective conjugation at pH 7.5–8.5
Bifunctional architecture enables crosslinking and step-growth polymerization
Substituting N,N'-Bis(chloroacetyl)-p-phenylenediamine with flexible aliphatic bis(haloacetamides) (e.g., 1,4-butanediylbis(2-chloroacetamide)) or simple alkyl dihalides fundamentally alters the thermodynamic and morphological properties of the downstream products. Flexible spacers collapse or fold, preventing the formation of highly ordered network aggregates or vesicles at low concentrations [1]. Furthermore, substituting with the meta-isomer (N,N'-1,3-phenylenebis(2-chloroacetamide)) introduces a distinct bend angle that disrupts the linear packing and hydrogen-bonding networks essential for high-performance supramolecular self-assembly. For buyers engineering gemini surfactants or rigid cross-linked networks, failing to procure the exact para-phenylene geometry results in unpredictable rheological properties, higher critical micelle concentrations (CMC), and a loss of targeted vesicle formation.
Rigid aromatic spacer may shift Tg and network stiffness compared to flexible aliphatic crosslinkers.
Chloroacetyl thiol selectivity may not transfer if replaced with amine-reactive NHS ester; conjugation site and stability profile can differ.
Monofunctional analogs (e.g., N-phenyl-N'-(chloroacetyl)-p-phenylenediamine) lack crosslinking ability, leading to failed network formation.
When utilized as a spacer for cationic gemini surfactants, N,N'-bis(chloroacetyl)-p-phenylenediamine yields products with exceptionally low surface tension (γCMC) and Krafft points compared to traditional flexible spacer categories [1]. The rigidity of the phenyl-1,4-bis(carbamoylmethyl) backbone restricts conformational entropy, driving self-assembly at lower critical micelle concentrations.
| Evidence Dimension | Surface tension at critical micelle concentration (γCMC) |
| Target Compound Data | Gemini surfactants with phenyl-1,4-bis(carbamoylmethyl) spacer exhibit exceptionally low γCMC and form vesicles at low concentrations. |
| Comparator Or Baseline | Gemini surfactants with flexible polymethylene spacers. |
| Quantified Difference | Significantly lower γCMC and Krafft points due to restricted conformational freedom. |
| Conditions | Aqueous solution, surface tension and conductivity measurements at varying temperatures. |
Procurement of this specific rigid precursor is essential for formulating high-efficiency surfactants that operate at lower dosages while maintaining superior surface activity.
The unique molecular conformation and hydrogen-bonding capability of the phenyl-1,4-bis(carbamoylmethyl) spacer induce a concentration-dependent structural transition. DLS and TEM studies demonstrate that these assemblies transition from larger globular vesicles to network aggregates, and subsequently to smaller globular vesicles as concentration increases [1]. Flexible aliphatic spacers fail to support this complex network transition.
| Evidence Dimension | Aggregate morphology as a function of concentration |
| Target Compound Data | Displays a distinct transition: larger vesicles → network aggregates → smaller vesicles. |
| Comparator Or Baseline | Flexible aliphatic bis(carbamoylmethyl) spacers (typically form simple micelles or uniform vesicles). |
| Quantified Difference | The rigid para-phenylene conformation forces a complex structural transformation absent in flexible analogs. |
| Conditions | Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) in aqueous media. |
Buyers designing smart materials, rheology modifiers, or advanced drug delivery vehicles must select this exact compound to achieve dynamic network-aggregate morphologies.
As an electrophilic precursor, the alpha-chloroamide groups of N,N'-bis(chloroacetyl)-p-phenylenediamine are highly activated toward nucleophilic attack. In the synthesis of gemini surfactants, it reacts efficiently with N,N-dimethylalkylamines to form quaternary ammonium chlorides in high yields [1]. Compared to unactivated aryl or alkyl chlorides, the adjacent carbonyl group lowers the activation energy for the SN2 displacement, ensuring complete disubstitution.
| Evidence Dimension | Reactivity toward tertiary amines (quaternization efficiency) |
| Target Compound Data | Rapid SN2 displacement at the alpha-chloroamide yielding disubstituted quaternary ammonium salts. |
| Comparator Or Baseline | Unactivated alkyl chlorides (e.g., 1,4-bis(chloromethyl)benzene). |
| Quantified Difference | Higher conversion rates under milder conditions without competitive elimination reactions. |
| Conditions | Nucleophilic substitution with N,N-dimethylalkylamines. |
For industrial scale-up, the highly activated chloroacetyl groups ensure complete disubstitution, reducing unreacted monomer impurities and improving batch-to-batch reproducibility.
Used as the core rigid spacer molecule to produce cationic gemini surfactants with low Krafft points, superior surface tension reduction, and unique vesicle-forming capabilities [1].
Acts as a bifunctional cross-linker where the rigid para-phenylene core and strong hydrogen-bonding amides enhance the mechanical strength, thermal stability, and cohesive energy of the resulting polymer networks [1].
Utilized to construct dynamic network aggregates and vesicles that respond to concentration gradients, providing a highly ordered structural framework ideal for encapsulating active pharmaceutical ingredients [1].